

Spectroscopic Analysis of [2-(cyclohexyloxy)ethyl]benzene: A Technical Guide

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Compound of Interest

Compound Name: **PHENAFLEUR**

Cat. No.: **B1618771**

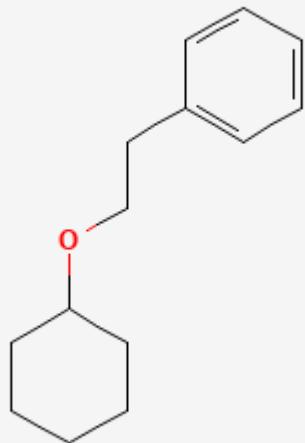
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of [2-(cyclohexyloxy)ethyl]benzene. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring spectroscopic data and presents predicted data based on its chemical structure. This guide serves as a valuable resource for anticipating the spectroscopic features of [2-(cyclohexyloxy)ethyl]benzene and similar molecules in a research and development setting.

Compound Overview

- IUPAC Name: [2-(cyclohexyloxy)ethyl]benzene[1][2]
- Synonyms: Phenylethyl cyclohexyl ether, (2-(Cyclohexyloxy)ethyl)benzene[1]
- CAS Number: 80858-47-5[1][2]
- Molecular Formula: C₁₄H₂₀O[1][2]
- Molecular Weight: 204.31 g/mol [1][2]
- Chemical Structure:



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for [2-(cyclohexyloxy)ethyl]benzene. These predictions are based on established principles of NMR, mass spectrometry, and infrared spectroscopy.

Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	m	5H	Ar-H
~ 3.70	t	2H	-O-CH ₂ -CH ₂ -Ar
~ 3.30	m	1H	-O-CH-(CH ₂) ₅
~ 2.90	t	2H	-O-CH ₂ -CH ₂ -Ar
~ 1.90 - 1.20	m	10H	Cyclohexyl -CH ₂ -

Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 139	Ar-C (quaternary)
~ 129	Ar-CH
~ 128	Ar-CH
~ 126	Ar-CH
~ 78	-O-CH-(CH ₂) ₅
~ 69	-O-CH ₂ -CH ₂ -Ar
~ 36	-O-CH ₂ -CH ₂ -Ar
~ 32	Cyclohexyl-CH ₂
~ 26	Cyclohexyl-CH ₂
~ 24	Cyclohexyl-CH ₂

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
204	[M] ⁺ (Molecular Ion)
105	[C ₈ H ₉] ⁺ (phenylethyl fragment)
99	[C ₆ H ₁₁ O] ⁺ (cyclohexyloxy fragment)
91	[C ₇ H ₇] ⁺ (tropylium ion)
83	[C ₆ H ₁₁] ⁺ (cyclohexyl fragment)
77	[C ₆ H ₅] ⁺ (phenyl fragment)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C stretch
1100	Strong	C-O-C stretch (ether)
750 - 700	Strong	Aromatic C-H bend (monosubstituted)

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data for a liquid organic compound such as [2-(cyclohexyloxy)ethyl]benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to the vial.^{[3][4]} Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
- **Dissolution:** Gently swirl the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.^[5]
- **Internal Standard:** If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used for referencing.
- **Capping:** Securely cap the NMR tube.

3.1.2. NMR Spectrometer Operation

- **Instrument Setup:** The NMR experiment is conducted using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **Sample Insertion:** The NMR tube is placed in a spinner turbine and carefully inserted into the magnet.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[3]
- **Acquisition Parameters:** Standard acquisition parameters for ^1H and ^{13}C NMR are set. For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[6][7]
- **Data Acquisition:** The NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting free induction decay (FID).
- **Data Processing:** The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

3.2.1. Sample Introduction for Electron Ionization (EI)

For a volatile liquid like [2-(cyclohexyloxy)ethyl]benzene, direct injection or coupling with Gas Chromatography (GC-MS) is suitable.

- **Direct Infusion:** A small amount of the sample is introduced into the ion source via a heated probe. The sample is vaporized before ionization.
- **GC-MS:** The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source.

3.2.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged species.[8]
- Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.
- Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

3.3.1. Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

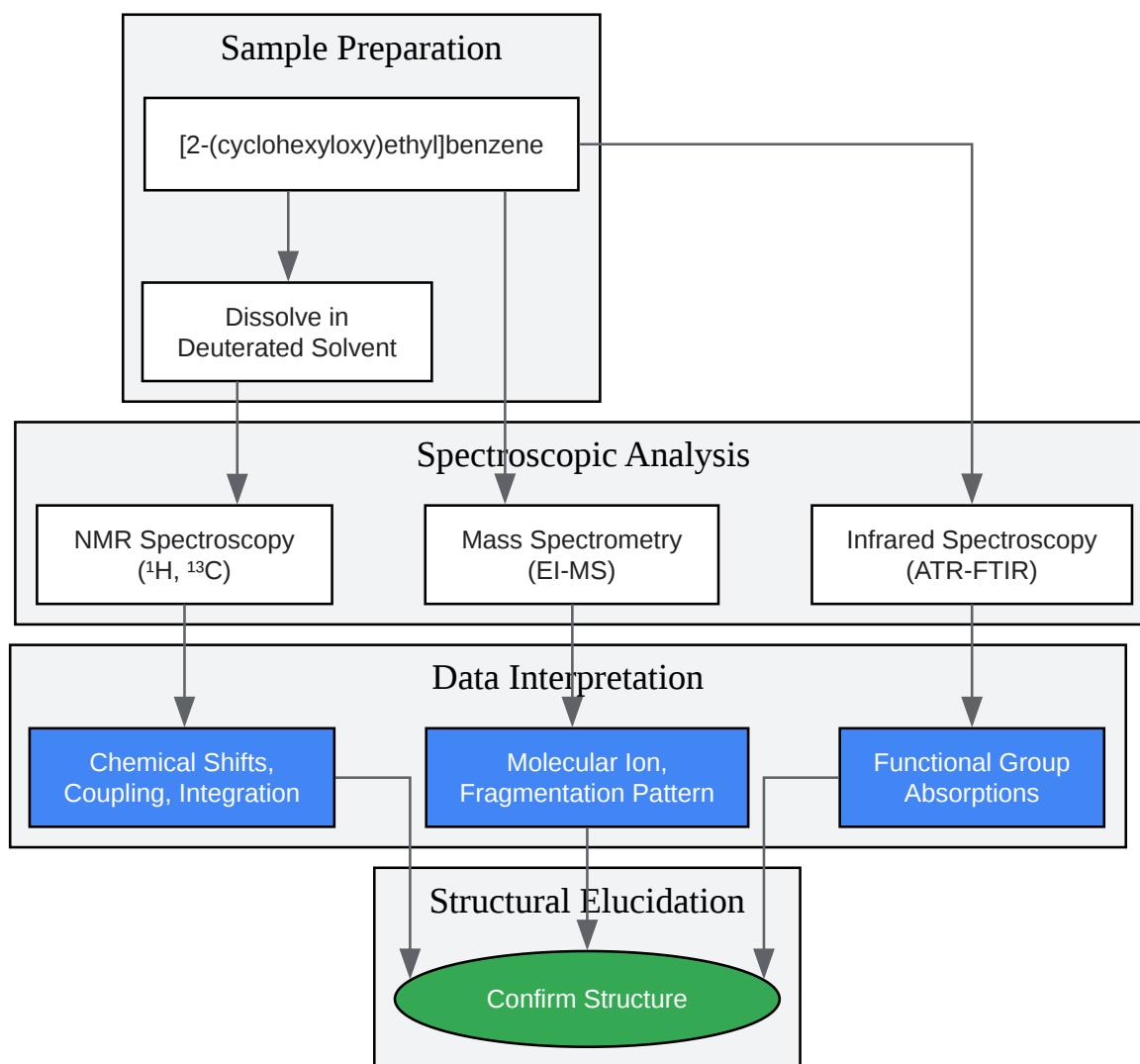
ATR-FTIR is a convenient method for analyzing liquid samples.

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric or instrumental absorptions.
- Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]
- Sample Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.

- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
- Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal using a soft tissue and an appropriate solvent (e.g., isopropanol or acetone), and the crystal is allowed to dry completely.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like [2-(cyclohexyloxy)ethyl]benzene.



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Workflow for Spectroscopic Analysis

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